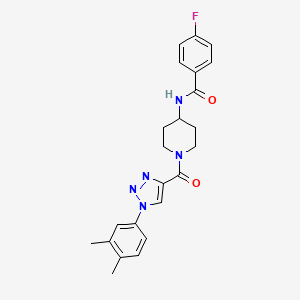
3-(phenylsulfonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylsulfonyl)-2H-chromen-2-one is a chemical compound that belongs to the class of chromone derivatives. It is commonly known as PSC-833 and is a potent modulator of P-glycoprotein (P-gp). P-gp is a transmembrane protein that is involved in the efflux of various substances, including drugs, from cells. PSC-833 has been extensively studied for its role in overcoming multidrug resistance (MDR) in cancer cells.
Scientific Research Applications
Synthesis and Chemical Properties
- 3-(Phenylsulfonyl)-2H-chromen-2-one has been synthesized through various chemical reactions. For instance, it can be formed by reacting β-ketosulfones with semicarbazide hydrochloride, followed by oxidative cyclization with selenium dioxide, leading to 1,2,3-selenodiazole derivatives which, upon pyrolysis, yield this compound (Guravaiah & Rao, 2011).
- Another synthesis route involves the oxidation of 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones to produce 3-(phenylsulfonyl)-4-hydroxy-2H-chromen-2-ones (Rajesha et al., 2011).
Catalysis and Reaction Mechanisms
- Innovative methods have been developed for the synthesis of related compounds, such as 2-imino- and 2-oxo-3-phenylsulfonyl-2H-chromenes, using eco-friendly approaches involving Knoevenagel condensation of (phenylsulfonyl)acetonitrile and salicylaldehydes (Dias & Proença, 2012).
- Research has also focused on the photochromic and acetate sensing properties of sulfur incorporated 3-acylcoumarins, showing that certain derivatives exhibit excellent fluorescence emission and selective sensing properties (Rao & Desai, 2014).
Antibacterial and Antimicrobial Activities
- Several studies have explored the antibacterial and analgesic activities of this compound derivatives. For example, synthesized compounds have shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria (Darwish et al., 2014).
- Another study demonstrated the efficient synthesis of 2-amino-3-phenylsulfonyl-4H-chromenes with antibacterial activity using a green approach (Morshedi & Shaterian, 2018).
Green Chemistry and Eco-friendly Synthesis
- Research has been conducted on the solvent-free synthesis of 2-amino-3-phenylsulfonyl-4H-chromenes, highlighting the advantages of an eco-friendly protocol (Yu & Zhou, 2018).
- Novel derivatives of 2-amino-3-phenylsulfonyl-pyrano[4,3-b]pyran-5(4H)-ones have been synthesized using nano kaolin/TiCl4 as an efficient and recyclable acid catalyst, emphasizing the eco-friendly aspect of the synthesis process (Abyar et al., 2019).
Advanced Material Synthesis and Applications
- The synthesis and characterization of novel functionalized magnetic Fe3O4 nanoparticles for the synthesis of 2-amino-3-phenylsulfonyl-4-aryl-4H-benzo[h]chromens derivatives have been explored, showcasing the potential application in green nanocatalysis (Mazaheri & Bostanian, 2020).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other indole derivatives, which are known to have various biological activities .
Biochemical Pathways
It is known that metabolic pathways, which are network structures of molecular interactions of biological systems, can be affected by various compounds .
Pharmacokinetics
It is known that the bioavailability of a compound can be influenced by its pharmacokinetic properties .
Result of Action
It is known that indole derivatives can have diverse biological activities, suggesting that 3-(phenylsulfonyl)-2h-chromen-2-one may also have a range of effects .
Action Environment
It is known that the environment can play a significant role in the action of various compounds .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions due to its structural features . The chromen-2-one core can interact with enzymes, proteins, and other biomolecules, while the phenylsulfonyl group can enhance these interactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Similar compounds have been shown to exhibit changes in their effects over time, including variations in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 3-(phenylsulfonyl)-2H-chromen-2-one at different dosages in animal models have not been reported. It is common for the effects of chemical compounds to vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that the compound interacts with various enzymes and cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins and may influence its localization or accumulation .
Subcellular Localization
The compound’s activity or function may be influenced by its localization to specific compartments or organelles, potentially directed by targeting signals or post-translational modifications .
properties
IUPAC Name |
3-(benzenesulfonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4S/c16-15-14(10-11-6-4-5-9-13(11)19-15)20(17,18)12-7-2-1-3-8-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAOATZUIZTXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 8-[(5-chloropyrazin-2-yl)methyl]-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2588707.png)
![1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one](/img/structure/B2588709.png)
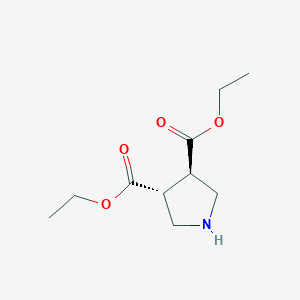
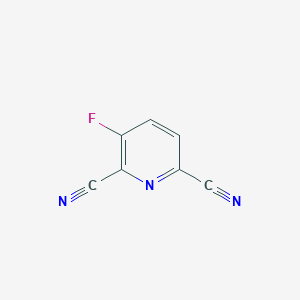

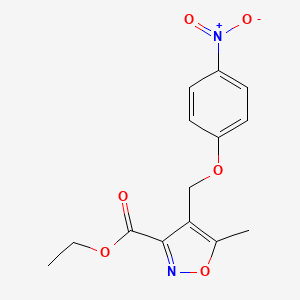

![5-fluoro-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2588717.png)
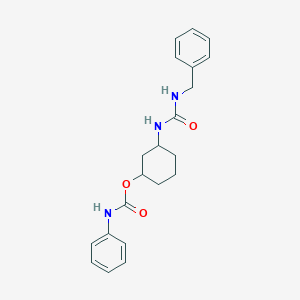
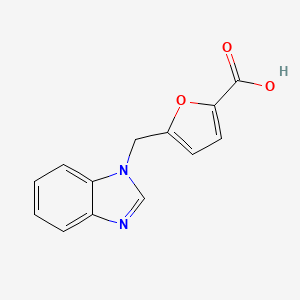
![8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588724.png)
